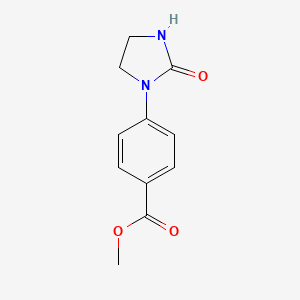

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate

Overview

Description

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . It is a heterocyclic compound featuring an imidazolidinone ring attached to a benzoate ester. This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate typically involves the reaction of 4-(2-oxoimidazolidin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale, yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoates or imidazolidinones.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to methyl 4-(2-oxoimidazolidin-1-yl)benzoate exhibit significant antitumor properties. For instance, modifications to the methyl group in related compounds have shown enhanced inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. Compounds derived from this structure have been demonstrated to suppress MMP-2 and MMP-9 expression, thus potentially leading to improved antitumor efficacy .

Antibacterial Properties

The compound's structural features suggest potential antibacterial activity. Research into oxazolidinone derivatives has revealed their effectiveness against Gram-positive bacteria, including resistant strains such as Staphylococcus aureus. These findings indicate that this compound could be explored further for its antibacterial applications .

Diabetes Management

The inhibition of specific enzymes related to glucocorticoid metabolism has been linked to the management of Type 2 diabetes mellitus. Compounds like this compound may serve as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in glucose homeostasis and insulin sensitivity . This suggests a promising avenue for developing new treatments for diabetes.

Anti-inflammatory Effects

Given the compound's ability to inhibit MMPs, it may also have applications in treating inflammatory conditions. By modulating the activity of MMPs involved in tissue remodeling during inflammation, these compounds could provide therapeutic benefits in diseases characterized by chronic inflammation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is not fully elucidated, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazolidinone ring. This interaction can modulate biological pathways, leading to its observed effects. Further research is needed to fully understand the molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 4-(1H-imidazol-1-yl)benzoate: An imidazole derivative used in chemical synthesis.

4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid: A related compound with similar structural features.

Uniqueness: Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is unique due to its specific imidazolidinone ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 220.23 g/mol. The structure features a benzoate moiety linked to an imidazolidinone ring, contributing to its unique chemical properties and biological activities.

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating biological pathways that lead to its observed effects. This interaction is primarily attributed to the imidazolidinone structure, which may influence various cellular processes.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against several bacterial strains. Its efficacy suggests potential applications in antibiotic development, particularly as a candidate for treating infections caused by resistant strains.

Anticancer Activity

Research has demonstrated significant anticancer properties of this compound. In studies involving various human cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma), this compound exhibited notable antiproliferative effects. The compound was found to inhibit cell growth effectively at low concentrations, indicating its potential as a therapeutic agent in oncology .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 0.5 | Inhibition of cell cycle progression |

| M21 | 0.3 | Disruption of microtubule integrity |

| MCF7 | 0.4 | Induction of apoptosis |

The above data illustrates the compound's effectiveness in inhibiting cancer cell proliferation.

Case Studies

- Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of various derivatives of this compound on multiple cancer cell lines. Results indicated that specific modifications to the imidazolidinone ring enhanced anticancer activity, with some derivatives achieving IC50 values in the nanomolar range .

- Chick Chorioallantoic Membrane (CAM) Assays : In vivo studies using CAM assays demonstrated that certain derivatives not only inhibited tumor growth but also showed low toxicity to normal cells, suggesting a favorable therapeutic index for potential drug development .

Comparative Analysis with Related Compounds

This compound can be compared with other structurally similar compounds to highlight its unique biological properties.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate | Contains a fluorine substituent | Increased lipophilicity due to fluorine |

| Methyl 4-(1H-imidazol-2(3H)-one)benzoate | Lacks the oxo group | Different reactivity profile |

| Methyl 4-(2-thioxoimidazolidin-1-yl)benzoate | Contains a thio group instead of an oxo group | Potentially different biological activity |

This table illustrates how this compound stands out due to its specific functional groups and potential applications in medicinal chemistry .

Properties

IUPAC Name |

methyl 4-(2-oxoimidazolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-16-10(14)8-2-4-9(5-3-8)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEJWKYMXZCGPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594735 | |

| Record name | Methyl 4-(2-oxoimidazolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627901-54-6 | |

| Record name | Methyl 4-(2-oxoimidazolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.